Cas no 29133-52-6 (Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI))
![Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) structure](https://ja.kuujia.com/scimg/cas/29133-52-6x500.png)
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) 化学的及び物理的性質
名前と識別子
-
- Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI)
- 1-Methoxyberberine
- 1-Methoxyberberium
- 1-methoxyberberine chloride
- 1-Methoxy-berberinium-chlorid
- 29133-52-6
- 1-methoxy-berberium
- Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10,14-trimethoxy-, chloride
- 3, 16, 17-trimethoxy-5, 7-dioxa-13-azoniapentacyclo[11.8.0.02, 10.04, 8.015, 20]henicosa-1(13), 2, 4(8), 9, 14, 16, 18, 20-octaene;chloride
- DTXSID50951735
- CS-0203645
- 3,16,17-trimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride
- HY-N9711
- (9,10-Dimethoxy-5,6-dihydro-2H,14H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-14-ylidene)(methyl)oxidanium chloride
- AKOS040760891
- DA-49179
-
- インチ: InChI=1S/C21H20NO5.ClH/c1-23-16-5-4-12-8-15-18-13(6-7-22(15)10-14(12)19(16)24-2)9-17-20(21(18)25-3)27-11-26-17;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1
- InChIKey: IBMPNZBFNHPRMY-UHFFFAOYSA-M
- ほほえんだ: [Cl-].COC1C=CC2=CC3=[N+](C=C2C=1OC)CCC1C3=C(C2OCOC=2C=1)OC
計算された属性
- せいみつぶんしりょう: 401.10300
- どういたいしつりょう: 401.103
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 533
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50A^2
じっけんとくせい
- 色と性状: Yellow powder
- PSA: 58.92000
- LogP: -0.61150
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2548-5mg |
1-Methoxyberberine |
29133-52-6 | 5mg |
¥ 2760 | 2024-07-20 | ||
TargetMol Chemicals | TN2548-1 ml * 10 mm |
1-Methoxyberberine |
29133-52-6 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
TargetMol Chemicals | TN2548-5 mg |
1-Methoxyberberine |
29133-52-6 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71500-5 mg |
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) |
29133-52-6 | 5mg |
¥4000.0 | 2021-09-08 | ||
A2B Chem LLC | AF79147-5mg |
1-Methoxyberberium |
29133-52-6 | powder | 5mg |
$494.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2548-1 mg |
1-Methoxyberberine |
29133-52-6 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2548-1 mL * 10 mM (in DMSO) |
1-Methoxyberberine |
29133-52-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 |
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI)に関する追加情報
Comprehensive Analysis of Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) (CAS No. 29133-52-6)
The compound Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) (CAS No. 29133-52-6) is a unique heterocyclic alkaloid derivative with a complex fused-ring structure. Its molecular architecture combines a benzodioxole moiety with a quinolizinium core, making it a subject of significant interest in organic chemistry and pharmaceutical research. The presence of three methoxy groups at positions 9, 10, and 14 further enhances its potential for diverse applications, particularly in the development of novel bioactive molecules.
Recent studies have highlighted the growing demand for specialty chemicals like Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium derivatives in drug discovery. Researchers are particularly intrigued by its potential as a scaffold for designing central nervous system (CNS) targeting agents, given its structural similarity to other alkaloids with known neuroactive properties. The compound's chloride salt form (CAS No. 29133-52-6) offers improved solubility characteristics, making it more suitable for various experimental protocols.
From a synthetic chemistry perspective, the preparation of 5,6-dihydro-9,10,14-trimethoxy-quinolizinium derivatives presents interesting challenges that have captured the attention of organic chemists worldwide. The compound's fused polycyclic system requires sophisticated synthetic strategies, often involving key steps such as Pictet-Spengler cyclization or electrophilic aromatic substitution. These synthetic approaches have become hot topics in recent chemical literature, with many researchers seeking optimized protocols for similar structural motifs.
The analytical characterization of Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium chloride typically involves advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy. These methods are crucial for confirming the compound's structural integrity and purity, especially when it's intended for biological evaluation. The three methoxy groups produce distinctive signals in both 1H and 13C NMR spectra, serving as valuable diagnostic markers for quality control purposes.
In the context of current research trends, this compound has gained attention in the field of fluorescent probes and molecular sensors. The extended π-conjugated system in the quinolizinium core makes it a potential candidate for developing new bioimaging agents. Several research groups are investigating modifications to the basic structure to enhance its photophysical properties while maintaining the essential biological activity profile.
The stability profile of CAS No. 29133-52-6 under various conditions has become another area of investigation. Recent publications have examined its behavior in different pH environments and its compatibility with common pharmaceutical excipients. These studies are particularly relevant for formulation scientists looking to develop drug delivery systems based on this chemical entity. The chloride counterion plays a significant role in determining the compound's physicochemical properties and must be carefully considered during product development.
From a regulatory perspective, the compound's status as a research chemical means it's primarily used in laboratory settings. Quality standards for Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium derivatives continue to evolve, with analytical methods becoming increasingly sophisticated to meet the demands of modern pharmaceutical research. The availability of high-purity reference materials (CAS No. 29133-52-6) has facilitated more reliable biological screening and structure-activity relationship studies.
Future research directions for this compound class may explore its potential in targeted therapy approaches, particularly given the current emphasis on precision medicine. The ability to modify the methoxy substitution pattern offers opportunities to fine-tune biological activity while potentially improving pharmacokinetic properties. Computational chemistry approaches, including molecular docking and QSAR modeling, are being employed to predict optimal structural variations before synthetic efforts are undertaken.
The environmental fate of 5,6-dihydro-9,10,14-trimethoxy-quinolizinium chloride and related compounds has also emerged as a topic of interest. While not classified as environmentally hazardous, proper handling and disposal procedures are essential for maintaining sustainable laboratory practices. Researchers are encouraged to consider green chemistry principles when working with this and similar specialty chemicals.
In conclusion, Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10,14-trimethoxy-, chloride (9CI) represents an intriguing chemical entity with multiple potential applications in medicinal chemistry and materials science. Its complex structure (CAS No. 29133-52-6) continues to inspire innovative research across multiple disciplines, from synthetic methodology development to biological evaluation. As scientific understanding of this compound class deepens, we can anticipate new discoveries that will further expand its utility in cutting-edge research applications.
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